

# Application Notes and Protocols for Immunohistochemical Analysis of CCR3 with BMS-639623

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## Compound of Interest

Compound Name: BMS-639623

Cat. No.: B1667230

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These application notes provide detailed protocols for the immunohistochemical (IHC) detection of the C-C chemokine receptor 3 (CCR3) and the use of the potent and selective CCR3 antagonist, **BMS-639623**, for in vitro and in vivo applications.

## Introduction to CCR3 and BMS-639623

The C-C chemokine receptor 3 (CCR3), also known as CD193, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][2] Its activation by chemokines, most notably the eotaxin family (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26), is strongly associated with the pathophysiology of allergic and inflammatory conditions such as asthma.[3][4]

**BMS-639623** is a potent, selective, and orally bioavailable antagonist of CCR3.[5] It exhibits high-affinity binding to the receptor, effectively inhibiting downstream signaling and cellular responses, such as chemotaxis and calcium mobilization.[5][6] This makes **BMS-639623** a valuable tool for studying the role of CCR3 in health and disease and a potential therapeutic agent.[7]

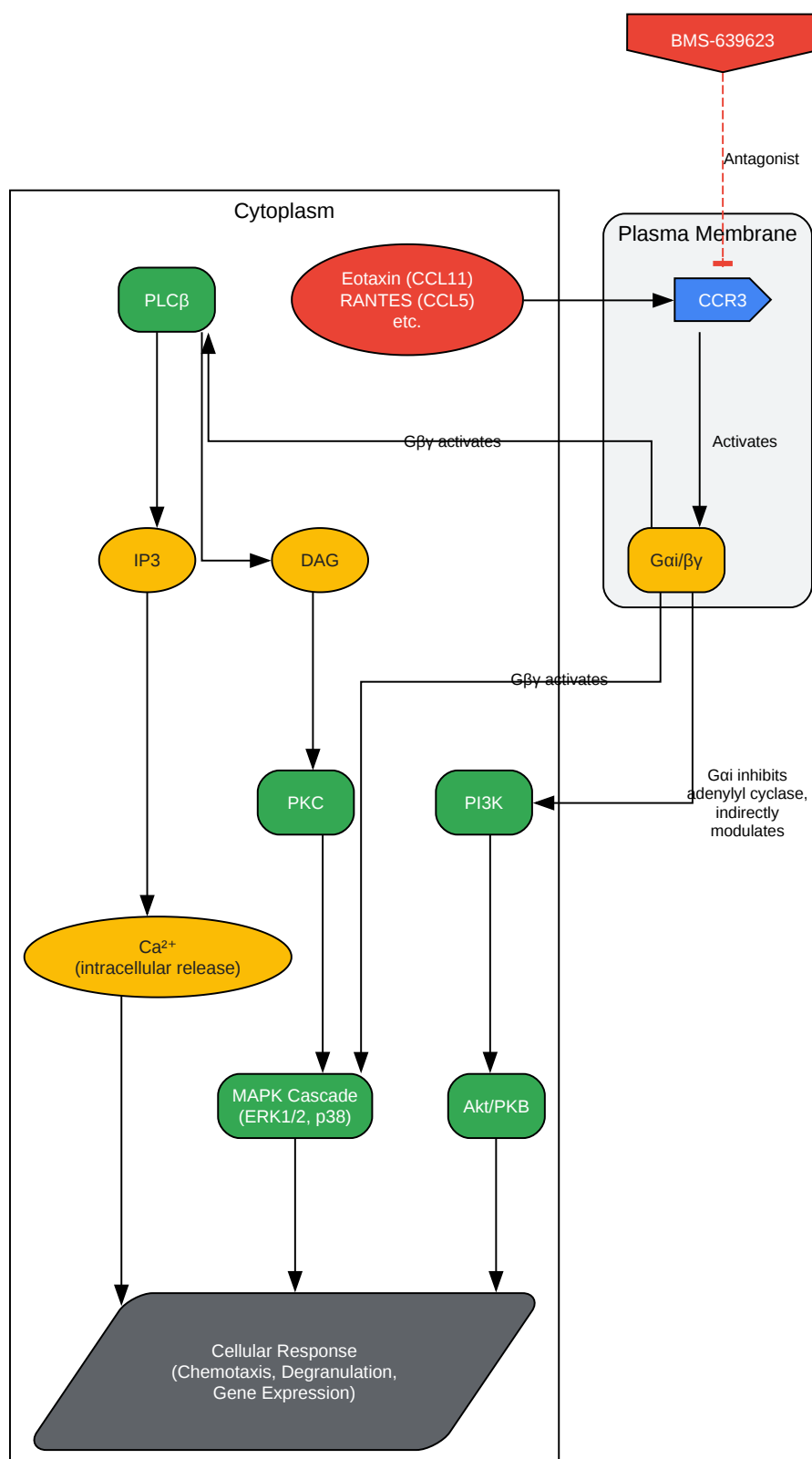
## Quantitative Data: In Vitro Activity of BMS-639623

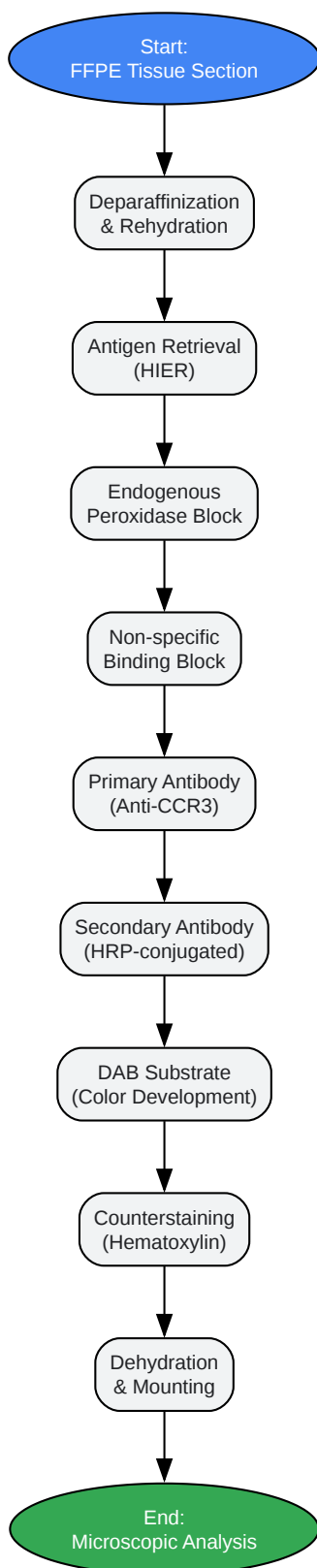
The following table summarizes the in vitro potency of **BMS-639623** in various functional assays. This data highlights its sub-nanomolar affinity and potent inhibition of CCR3-mediated cellular functions.

Assay Type	Species	IC50 Value	Reference
CCR3 Binding	Human	0.3 nM	[5]
Eosinophil Chemotaxis	Human	0.04 nM (40 pM)	[5]
Eotaxin-stimulated Calcium Flux	Human Eosinophils	0.87 nM	[5]
Eosinophil Chemotaxis	Cynomolgus Monkey	0.15 nM	[5]
CCR3 Binding	Mouse	31 nM	[5]
Chemotaxis Inhibition	Mouse	870 nM	[5]

## CCR3 Signaling Pathway

CCR3 activation by its chemokine ligands initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, it primarily couples to the inhibitory G $\alpha$ i subunit.[3] This leads to the dissociation of the G $\alpha$ i and G $\beta$ \gamma subunits, which in turn modulate the activity of various downstream effector molecules. Key signaling pathways activated by CCR3 include the phosphoinositide 3-kinase (PI3K)/Akt pathway, the phospholipase C (PLC) pathway leading to calcium mobilization, and the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38).[3][6][8] These pathways culminate in a variety of cellular responses, including chemotaxis, degranulation, and changes in gene expression.





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